molecular formula C21H15NS B2769061 2-[4-(Phenylsulfanyl)phenyl]quinoline CAS No. 860718-64-5

2-[4-(Phenylsulfanyl)phenyl]quinoline

Cat. No.: B2769061
CAS No.: 860718-64-5
M. Wt: 313.42
InChI Key: GPGGKXZKNIYVTJ-UHFFFAOYSA-N
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Description

2-[4-(Phenylsulfanyl)phenyl]quinoline (CAS 860718-64-5) is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C₂₁H₁₅NS and a molecular weight of 313.42 g/mol, this compound features a quinoline core linked to a phenylsulfanylphenyl group, a structural motif known to contribute to diverse biological activities. This compound is primarily utilized in academic and pharmaceutical research for developing novel therapeutic agents. Its core research value lies in its potential as a key scaffold for investigating anticancer mechanisms and lipid metabolism regulation. Quinoline derivatives have demonstrated substantial antiproliferative effects through diverse mechanisms of action, including inhibition of histone deacetylase (HDAC) enzymes . The strategic incorporation of the phenylsulfanyl group enhances the molecule's ability to interact with various enzymatic targets through hydrophobic interactions and potential hydrogen bonding, making it a flexible template for structural optimization . Specific research applications include its use as a building block for designing multi-targeting kinase inhibitors against critical oncological targets such as EGFR, HER-2, PDGFR-β, and VEGFR-2 . Additionally, structural analogs of 2-phenylquinoline have shown promising activity as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors, representing a novel approach for managing hyperlipidemia by restoring LDL receptor expression and increasing LDL uptake capacity in hepatic cells . The compound's versatility allows researchers to explore structure-activity relationships through further functionalization of the quinoline core and sulfide linker. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human, veterinary, or diagnostic use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylsulfanylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NS/c1-2-7-18(8-3-1)23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22-21/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGGKXZKNIYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Phenylsulfanyl Phenyl Quinoline

Strategies for Quinoline (B57606) Core Formation

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. tandfonline.comnih.gov Consequently, numerous methods for its synthesis have been developed over the years, ranging from traditional named reactions to more contemporary, environmentally benign protocols. tandfonline.com

Classical methods for quinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide reliable routes to a wide array of quinoline derivatives, though they sometimes require harsh conditions such as high temperatures and strong acids. tandfonline.com Key examples include the Skraup, Doebner-von Miller, Friedländer, Combes, and Pfitzinger syntheses. nih.govwikipedia.orgpharmaguideline.com

The Friedländer synthesis , for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). nih.govpharmaguideline.com This method is particularly relevant for the synthesis of 2-substituted quinolines. The Doebner-von Miller reaction is another versatile method that uses anilines and α,β-unsaturated carbonyl compounds to produce quinolines. nih.govwikipedia.org

Table 1: Comparison of Classical Quinoline Synthesis Methods

Reaction Name Reactants Conditions Typical Product
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound Base or Acid catalysis Substituted quinolines nih.govpharmaguideline.com
Doebner-von Miller Reaction Aniline + α,β-Unsaturated carbonyl compound Strong acid, Oxidant Substituted quinolines nih.gov
Combes Synthesis Aniline + β-Diketone Acid catalysis 2,4-Disubstituted quinolines nih.goviipseries.org
Skraup Synthesis Aniline, Glycerol, Sulfuric acid, Oxidant High temperature Quinoline (unsubstituted) tandfonline.comnih.gov
Pfitzinger Reaction Isatin + Carbonyl compound Strong base Quinoline-4-carboxylic acids nih.goviipseries.org

In response to the environmental impact of many classical syntheses, there has been a significant shift towards "green" chemistry. cell.com These methodologies prioritize sustainability by minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.net Green approaches to quinoline synthesis often employ strategies such as the use of water as a solvent, microwave-assisted reactions, and the development of reusable catalysts like nanocatalysts. tandfonline.comresearchgate.netacs.org For example, metal nanoparticles of cobalt and copper have been used as reusable catalysts in the Friedländer reaction under solvent-free conditions, achieving high yields at mild temperatures. tandfonline.com

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecules like quinolines. rsc.orgrsc.org In an MCR, three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the starting materials. rsc.org This approach avoids the need for isolating intermediates, thereby saving time, solvents, and resources. researchgate.net

Several MCRs, such as the Povarov and Ugi reactions, have been adapted for quinoline synthesis. rsc.orgrsc.org A common MCR strategy involves the reaction of an aniline, an aldehyde, and an activated alkene or alkyne. rsc.orgacs.org These reactions can be catalyzed by various metal or organic catalysts and allow for the rapid generation of diverse quinoline libraries, which is invaluable for drug discovery. rsc.orgacs.org The convergence and operational simplicity of MCRs make them a powerful tool for constructing complex quinoline scaffolds from simple precursors. rsc.org

Electrochemical methods offer a unique and powerful approach to chemical synthesis, often enabling transformations under mild conditions without the need for stoichiometric chemical oxidants or reductants. In the context of quinoline synthesis, electro-redox methodologies can be used to trigger key bond-forming events.

One notable strategy is the electrocyclization of 2-vinylarylimines, which can be formed in situ from the condensation of o-vinylanilines and aldehydes. organic-chemistry.orgresearchgate.net This cascade reaction involves an initial condensation to form the imine, followed by an electrocyclization to a dihydroquinoline intermediate, which is then dehydrogenated to the final quinoline product. researchgate.net Visible-light-mediated photocatalysis can also be employed to achieve this transformation, representing a green and efficient alternative to traditional thermal methods that often require high temperatures. organic-chemistry.orgresearchgate.net Furthermore, electrochemical methods have been explored for the C-H functionalization of pre-formed quinoline rings, demonstrating the versatility of electrochemistry in this field. mdpi.comrsc.org

Approaches for Incorporating the 4-(Phenylsulfanyl)phenyl Moiety

The introduction of the 4-(phenylsulfanyl)phenyl group can be achieved either by building the quinoline ring onto a precursor that already contains this moiety or by attaching the group to a pre-synthesized quinoline core. Both strategies rely on robust and well-established chemical reactions.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-sulfur (C-S) bonds.

C-C Coupling Strategy: A highly effective method to synthesize 2-[4-(phenylsulfanyl)phenyl]quinoline is through a Suzuki-Miyaura coupling. This would involve the reaction of a 2-haloquinoline (e.g., 2-chloroquinoline) with 4-(phenylsulfanyl)phenylboronic acid. This approach benefits from the wide availability of 2-haloquinolines and the relatively mild conditions of palladium-catalyzed Suzuki couplings. Numerous methods exist for the direct arylation of N-heteroarenes, providing access to 2-aryl quinolines. researchgate.netresearchgate.net

C-S Coupling Strategy: An alternative approach involves forming the diaryl sulfide bond. This can be done in two ways:

Late-Stage C-S Coupling: One could first synthesize 2-(4-iodophenyl)quinoline via a C-C coupling reaction and then perform a subsequent C-S coupling with thiophenol. Copper- and palladium-catalyzed reactions are commonly used for the formation of diaryl thioethers from aryl iodides and thiophenols. organic-chemistry.org

Early-Stage C-S Coupling (Precursor Synthesis): The 4-(phenylsulfanyl)phenyl moiety is synthesized first and then used in a classical quinoline synthesis. This is discussed in the following section.

Decarboxylative C-S coupling reactions, where a carboxylic acid is coupled with a thiol, offer another advanced route, avoiding the need for halide precursors. nus.edu.sg

Table 2: Key Coupling Reactions for Phenylsulfanyl Integration

Coupling Type Reactants Catalyst/Conditions Bond Formed
Suzuki Coupling 2-Haloquinoline + 4-(Phenylsulfanyl)phenylboronic acid Pd catalyst, Base C(quinoline)-C(aryl)
Ullmann C-S Coupling 2-(4-Halophenyl)quinoline + Thiophenol Cu catalyst, High temp. C(aryl)-S
Buchwald-Hartwig C-S Coupling 2-(4-Halophenyl)quinoline + Thiophenol Pd catalyst, Ligand, Base C(aryl)-S
Decarboxylative C-S Coupling 2-(4-Carboxyphenyl)quinoline + Thiophenol Pd/Cu catalyst, High temp. C(aryl)-S nus.edu.sg

A robust synthetic strategy often relies on the efficient preparation of key building blocks. For the synthesis of this compound, precursors containing the 4-(phenylsulfanyl)phenyl unit are crucial for methods like the Friedländer or Doebner-von Miller syntheses.

Key precursors include:

4-(Phenylsulfanyl)benzaldehyde: This aldehyde can be reacted with a 2-aminoaryl ketone in a Friedländer synthesis. It can be prepared via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and thiophenol in the presence of a base.

1-[4-(Phenylsulfanyl)phenyl]ethanone: This ketone is another vital precursor for the Friedländer synthesis, reacting with a 2-aminoaryl aldehyde. Its synthesis can be achieved through a Friedel-Crafts acylation of diphenyl sulfide or via C-S coupling of 4-haloacetophenone with thiophenol.

4-(Phenylsulfanyl)aniline: This aniline derivative can serve as a starting material in the Doebner-von Miller or Skraup reactions. It can be synthesized by the reduction of 4-(phenylsulfanyl)nitrobenzene, which in turn is made from 1-fluoro-4-nitrobenzene and thiophenol.

The synthesis of the core diphenyl sulfide structure is typically straightforward, often involving the reaction of an aryl halide with a thiol, which can be catalyzed by copper or palladium. organic-chemistry.orgnih.gov The design and synthesis of these precursors are foundational to building the final target molecule through classical quinoline-forming reactions.

Advanced Spectroscopic and Spectrometric Characterization of 2 4 Phenylsulfanyl Phenyl Quinoline

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2-[4-(phenylsulfanyl)phenyl]quinoline, with a chemical formula of C₂₁H₁₅NS, the theoretical exact mass can be calculated. An experimental HRMS analysis, likely using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value that corresponds closely to this theoretical mass. Confirmation of the molecular formula provides foundational evidence for the compound's identity before more complex structural analysis is undertaken. While HRMS data for numerous quinoline (B57606) derivatives are available, specific high-resolution mass spectral data for this compound is not readily found in current literature. nih.govrsc.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.

The ¹H NMR spectrum would be expected to show a series of signals in the aromatic region, corresponding to the protons on the quinoline and the two phenyl rings. The chemical shifts, integration values (proton count), and coupling patterns (J-coupling) would allow for the assignment of specific protons to their positions on the molecular framework. Similarly, the ¹³C NMR spectrum would display a unique signal for each chemically distinct carbon atom, providing a map of the carbon skeleton. While standard ¹H and ¹³C NMR data are documented for many related quinoline compounds, specific spectra for this compound are not widely published. rsc.orgrsc.org

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to one another within the same spin system. It would be used to trace the connectivity of protons within the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, enabling unambiguous assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenylsulfanylphenyl group to the quinoline core at the C2 position.

The application of these techniques provides a detailed and unambiguous blueprint of the molecular structure.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. researchgate.net It is particularly valuable for studying polymorphism, the ability of a compound to exist in more than one crystal form. soton.ac.uk Different polymorphs of a compound can have distinct physical properties, and ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of the nuclei. researchgate.netnih.gov Variations in crystal packing and molecular conformation between different polymorphs lead to observable differences in chemical shifts. soton.ac.uk Although ssNMR is a key tool in pharmaceutical and materials science for such studies, there are no specific reports on the solid-state NMR analysis or polymorphic forms of this compound in the reviewed literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the quinoline system, and vibrations associated with the C-S-C linkage.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FT-IR. It is often particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which might be weak in the IR spectrum. Analysis of the Raman spectrum could provide further details on the skeletal vibrations of the aromatic systems.

Together, these techniques offer a detailed fingerprint of the molecule's functional groups and can be used for conformational analysis.

X-ray Crystallography for Absolute Structure and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. Furthermore, it reveals how individual molecules are arranged within the crystal lattice, providing insights into intermolecular interactions such as π-π stacking or C-H···π interactions that stabilize the crystal structure.

To perform this analysis, a suitable single crystal of this compound would need to be grown and diffracted using X-rays. The resulting diffraction pattern is then used to calculate a three-dimensional electron density map, from which the atomic positions can be determined. While the crystal structures of many quinoline derivatives have been reported, a specific crystallographic study for this compound has not been found in the surveyed scientific literature. nih.govmdpi.com

Theoretical and Computational Chemistry of 2 4 Phenylsulfanyl Phenyl Quinoline

Electronic Structure and Molecular Orbital Theory Calculations (e.g., HOMO-LUMO Analysis)

The electronic properties of quinoline (B57606) derivatives are a central focus of computational studies, often employing Density Functional Theory (DFT) to elucidate their molecular orbital characteristics. researchgate.netscirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic transition properties and reactivity of a molecule. nih.gov

For quinoline-based structures, the HOMO is typically distributed over the electron-rich regions, while the LUMO is localized on the electron-deficient parts. In 2-[4-(Phenylsulfanyl)phenyl]quinoline, the quinoline ring system and the electron-donating phenylsulfanyl group are expected to significantly influence the HOMO and LUMO distributions. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.govnih.gov

DFT calculations provide quantitative values for these electronic parameters. For instance, studies on similar quinoline derivatives allow for the calculation of global reactivity descriptors, which indicate that these molecules can be chemically hard with considerable kinetic stability and electron-donating capabilities. researchgate.net The molecular electrostatic potential (MEP) map further visualizes the electronic landscape, identifying regions susceptible to nucleophilic and electrophilic attack. researchgate.net Negative potential regions, typically around heteroatoms like nitrogen, indicate sites for electrophilic attack, whereas positive potential areas, often around hydrogen atoms, suggest sites for nucleophilic attack. researchgate.net

ParameterDescriptionTypical Calculated Value (eV) for related Quinoline Derivatives
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)LUMO-HOMO Energy Difference (ELUMO - EHOMO)3.5 to 4.5
Chemical Potential (μ)-(EHOMO+ELUMO)/2~ -4.4

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not rigid. Rotations around the single bonds connecting the quinoline ring, the central phenyl ring, and the terminal phenyl ring via the sulfur atom define its conformational landscape. Of particular importance is the dihedral angle between the quinoline and the adjacent phenyl ring.

Crystal structure analyses of related 2-phenylquinoline (B181262) derivatives show that this dihedral angle can vary significantly, often influenced by substituents and crystal packing forces. nih.gov For example, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, the angle between the toluene (B28343) and quinoline mean planes is 25.29 (7)°. nih.gov In another related structure, 1-(4-phenylquinolin-2-yl)propan-1-one, the torsion angle between the phenyl ring and the quinoline ring is 49.5(1)°. nih.gov

Theoretical conformational analysis involves mapping the potential energy surface by systematically rotating these key dihedral angles. These calculations can identify the lowest energy conformers (global minima) and the energy barriers required for interconversion between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with its environment, such as in molecular docking simulations.

Reactivity Prediction and Mechanistic Insights via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the reactivity of molecules. mdpi.com By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), one can predict the most probable sites for chemical reactions. For this compound, the nitrogen atom of the quinoline ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons, which is often visualized as a region of negative electrostatic potential in MEP maps. researchgate.net

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculations are often performed using DFT methods, and the results generally show good correlation with experimental data for similar quinoline structures. researchgate.netnih.gov For instance, the protons on the quinoline and phenyl rings are expected to appear in the aromatic region of the 1H NMR spectrum, with specific shifts influenced by the electronic environment created by the substituents. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily the HOMO→LUMO transition. scirp.orgresearchgate.net The predicted spectra can be compared with experimental data to confirm the structure and understand its photophysical properties. researchgate.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to help assign the observed absorption bands to specific molecular vibrations, such as C-H, C=C, C=N, and C-S stretching and bending modes. researchgate.netscirp.org There is often a good agreement between the computed and experimental vibrational frequencies. scirp.org

Spectroscopy TypePredicted PropertyTypical Information Gained
1H & 13C NMRChemical Shifts (ppm)Provides information on the local electronic environment of hydrogen and carbon atoms, aiding in structural elucidation. nih.gov
UV-VisAbsorption Maxima (λmax)Corresponds to electronic transitions (e.g., π→π*), indicating the extent of conjugation and chromophoric systems. researchgate.net
IRVibrational Frequencies (cm-1)Identifies functional groups and bond types within the molecule based on their characteristic vibrational modes. nist.gov

Molecular Docking Simulations for Interaction Mechanisms (Non-Efficacy Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. For derivatives of 2-phenylquinoline, docking studies have been performed to understand their binding modes within the active sites of various enzymes and receptors. researchgate.netresearchgate.net

These simulations reveal the non-covalent interactions that stabilize the ligand-protein complex. Key interactions for quinoline-based compounds often include:

Hydrogen Bonding: The quinoline nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic phenyl and quinoline rings frequently engage in hydrophobic interactions with nonpolar amino acid residues.

Pi-Stacking: The planar aromatic rings can form π-π stacking or T-shaped π-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The primary goal of these simulations, in this context, is to elucidate the binding mechanism and identify the key amino acid residues involved, rather than to predict the biological efficacy. The binding affinity is often reported as a docking score or binding energy (in kcal/mol), with more negative values indicating a more favorable interaction. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Clinical Efficacy)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and a specific, measured property. frontiersin.org For quinoline derivatives, QSAR models have been developed to correlate molecular descriptors with various non-clinical activities, such as enzyme inhibition. nih.govsustech.edu

A QSAR study involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D shape of the molecule.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Electronic: Including dipole moment and quantum chemical parameters.

Statistical methods, like multiple linear regression (MLR), are then used to build a model that predicts the activity based on a combination of these descriptors. researchgate.net The resulting QSAR equation provides insight into which molecular features are important for the measured activity. For example, a model might show that increased lipophilicity and the presence of a specific electronic feature positively correlate with the binding affinity to a particular protein target.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a view of the system's evolution over time. mdpi.com MD simulations have been used to study the stability and conformational dynamics of quinoline derivatives when bound to a biological target. rsc.org

An MD simulation starts with the docked pose and simulates the movements of all atoms in the system over a period, typically nanoseconds. Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and is stable.

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand.

Interaction Analysis: MD simulations allow for the detailed analysis of interactions (like hydrogen bonds) over the course of the simulation, determining their persistence and strength.

These simulations provide a more realistic understanding of the dynamic nature of the molecular recognition process. rsc.org

Reactivity and Mechanistic Investigations of 2 4 Phenylsulfanyl Phenyl Quinoline

Electrochemical Properties and Redox Behavior

Currently, there is a lack of published experimental data specifically detailing the electrochemical properties and redox behavior of 2-[4-(Phenylsulfanyl)phenyl]quinoline. However, the molecular structure allows for predictions regarding its potential electrochemical activity.

The compound possesses two primary moieties that could be redox-active: the phenylsulfanyl group and the quinoline (B57606) ring system.

Oxidation: The sulfur atom in the phenylsulfanyl (-S-) group is susceptible to oxidation. Depending on the applied potential and reaction conditions, it could undergo a one-electron oxidation to form a radical cation or a two-electron oxidation to form a sulfoxide (B87167). Further oxidation to a sulfone is also possible at higher potentials.

Reduction: The extended π-conjugated system of the quinoline ring is expected to be reducible. The acceptance of electrons would likely occur within this aromatic system.

Cyclic voltammetry would be the ideal technique to investigate these processes, determining the oxidation and reduction potentials and the reversibility of the electron transfer events. A data table summarizing these potential findings would be structured as follows, though it remains unpopulated due to the absence of experimental research.

ProcessPotential (V vs. ref)MethodConditionsNotes
Oxidation (S/S•+)Data not availableData not availableData not availablePredicted process
Reduction (Quinoline)Data not availableData not availableData not availablePredicted process

Photophysical Properties and Excited State Dynamics

Detailed experimental studies on the photophysical properties and excited-state dynamics of this compound have not been reported in the scientific literature. Nevertheless, its structure, which features a large, conjugated aromatic system, strongly suggests that it will exhibit distinct photophysical behaviors.

The molecule is expected to absorb ultraviolet-visible (UV-Vis) light, leading to electronic transitions (e.g., π → π*) within the delocalized system of the quinoline and phenyl rings. Following photoexcitation, the molecule would likely relax through radiative pathways, such as fluorescence. The substitution pattern, particularly the presence of the electron-donating phenylsulfanyl group, would influence the energy of the electronic states and thus the specific wavelengths of absorption and emission. The dynamics of the excited state, including its lifetime and the competition between radiative (fluorescence) and non-radiative decay pathways, would be key parameters to characterize.

A summary of potential photophysical data is presented in the table below, awaiting experimental determination.

ParameterValueSolventMethod
Absorption Maximum (λabs)Data not availableData not availableUV-Vis Spectroscopy
Molar Absorptivity (ε)Data not availableData not availableUV-Vis Spectroscopy
Emission Maximum (λem)Data not availableData not availableFluorescence Spectroscopy
Fluorescence Quantum Yield (ΦF)Data not availableData not availableComparative Method
Excited State Lifetime (τ)Data not availableData not availableTime-Resolved Spectroscopy

Coordination Chemistry and Metal Complexation Studies

While specific studies on the coordination of this compound with metal ions are not present in the literature, its structure contains donor atoms that make it a promising candidate for ligand applications.

The molecule possesses two potential coordination sites: the sp²-hybridized nitrogen atom of the quinoline ring and the sulfur atom of the phenylsulfanyl moiety. Based on these sites, several binding modes can be proposed:

Monodentate Coordination: The ligand could bind to a metal center exclusively through the quinoline nitrogen, which is a common coordination mode for quinoline-based ligands.

Bidentate N,S-Chelation: The ligand could potentially act as a bidentate chelator, coordinating to a single metal center through both the nitrogen and sulfur atoms. This would form a seven-membered metallacyclic ring. The stability and feasibility of such a chelate ring would depend on the specific metal ion and its geometric preferences.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers, with the nitrogen and sulfur atoms coordinating to different metals.

The mechanism of complex formation would be expected to follow standard principles of coordination chemistry. In a typical scenario, the reaction would involve the mixing of the ligand with a suitable metal precursor (often a metal salt or an organometallic complex) in an appropriate solvent. The mechanism would likely proceed via a dissociative or associative pathway, where a labile ligand on the metal precursor (such as a solvent molecule) is displaced by the nitrogen or sulfur donor atom of the this compound ligand. The kinetics and thermodynamics of this process have not been investigated.

Catalytic Activity and Proposed Mechanisms (If Applicable)

There are no published reports on the application of this compound or its metal complexes in catalysis. Therefore, this section remains speculative, based on the potential of related quinoline-containing compounds.

Should this compound be employed as a ligand in catalysis, its primary function would be to modulate the properties of a catalytically active metal center. By coordinating to the metal, the ligand would influence its steric and electronic environment.

Steric Influence: The bulky phenyl and quinoline groups would create a specific steric pocket around the metal, which could influence the selectivity of a catalytic reaction (e.g., regioselectivity or enantioselectivity).

Electronic Influence: The electron-donating or -withdrawing nature of the ligand would alter the electron density at the metal center. The quinoline ring and the sulfur atom can both participate in π-bonding, affecting the metal's reactivity and its ability to activate substrates in a catalytic cycle.

Complexes of this ligand could potentially be explored in catalytic processes where related N- or S-donor ligands have shown promise, such as cross-coupling reactions, hydrogenation, or oxidation catalysis. The ligand could be used in homogeneous catalysis if its metal complexes are soluble, or it could be anchored to a solid support for applications in heterogeneous catalysis.

Elucidation of Catalytic Cycles and Intermediates

While specific mechanistic studies detailing the catalytic cycles and intermediates for this compound are not extensively documented, the reactivity of the broader class of quinoline derivatives in transition metal-catalyzed reactions provides a strong basis for understanding its potential catalytic behavior. The elucidation of these pathways is critical for optimizing reaction conditions and expanding the synthetic utility of such compounds. Research in this area often focuses on the role of the quinoline moiety as a directing group or ligand in C-H activation and cross-coupling reactions, predominantly with palladium catalysis.

The general mechanism for the functionalization of quinolines often involves the coordination of the metal catalyst to the nitrogen atom of the quinoline ring. This initial step is followed by a C-H activation event, leading to the formation of a key organometallic intermediate. The regioselectivity of this C-H activation is a subject of intensive study and can be influenced by various factors including the catalyst, ligands, and reaction conditions.

A plausible catalytic cycle for palladium-catalyzed C-H functionalization involving a 2-phenylquinoline (B181262) derivative is depicted below. This cycle is based on well-established mechanisms for similar substrates.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation of a 2-Arylquinoline Derivative:

Coordination: The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the nitrogen atom of the quinoline ring of a substrate like this compound.

C-H Activation/Metalation: This is often the rate-determining step. The palladium center, assisted by a base or an acetate (B1210297) ligand, abstracts a proton from a C-H bond on the quinoline or the attached phenyl ring. This results in the formation of a palladacycle intermediate. For quinoline derivatives, C-H activation can occur at various positions, with the C8 position being frequently observed due to the formation of a stable five-membered ring intermediate.

Oxidative Addition: The resulting palladacycle then undergoes oxidative addition with an aryl halide (Ar-X). This step involves the oxidation of the palladium(II) center to a transient palladium(IV) species.

Reductive Elimination: The palladium(IV) intermediate is typically unstable and rapidly undergoes reductive elimination. This step forms the new carbon-carbon bond of the arylated product and regenerates the palladium(II) catalyst, allowing it to re-enter the catalytic cycle.

It is also important to consider an alternative Pd(0)/Pd(II) catalytic cycle, particularly in the context of cross-coupling reactions where the quinoline derivative might act as a ligand. In such a scenario, the cycle would involve the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Mechanistic investigations into related systems have utilized various techniques to identify and characterize proposed intermediates. For instance, kinetic studies, isotope labeling experiments, and computational modeling have been instrumental in supporting the proposed catalytic cycles. In some cases, key intermediates, such as the palladacycle formed after C-H activation, have been isolated and characterized by X-ray crystallography.

The presence of the phenylsulfanyl group in this compound could potentially influence its reactivity in several ways. The sulfur atom could act as a coordinating site for the metal catalyst, possibly altering the regioselectivity of C-H activation or the stability of the catalytic intermediates. Furthermore, the electronic properties of the phenylsulfanyl group can affect the electron density of the aromatic rings, thereby influencing the rate of the C-H activation step.

The following table summarizes key findings from mechanistic studies on related quinoline derivatives that help in understanding the potential catalytic behavior of this compound.

Catalyst SystemSubstrate TypeKey Mechanistic FindingsProposed Intermediates
Pd(OAc)₂Quinoline N-oxidesC8-selective C-H homocoupling. Acetic acid plays a crucial role in the cyclopalladation step.Palladacycle
Pd(OAc)₂ / Phosphine (B1218219) Ligands8-aminoquinolinesSelective N-arylation or C-H activation at the C8 position can be controlled by the choice of phosphine ligand.Pd(IV) species
Co(III) catalystQuinoline-N-oxidesC8-selective olefination and oxyarylation with terminal alkynes.Cobaltacycle
Ru₃(CO)₁₂ / NH₄PF₆Benzocyclic amines and alkynesCatalytic C-H bond activation and hydroamination to form tricyclic quinoline derivatives.Cationic ruthenium-acetylide complex

While these studies provide a solid framework for predicting the reactivity of this compound, dedicated mechanistic investigations on this specific compound are necessary to fully elucidate its catalytic cycles and the nature of the intermediates involved.

Applications and Functional Aspects of 2 4 Phenylsulfanyl Phenyl Quinoline and Its Derivatives

Applications in Materials Science

The quinoline (B57606) nucleus is a prominent scaffold in the design of functional materials due to its rigid, planar structure and unique electronic properties. When substituted with moieties like the phenylsulfanylphenyl group, these properties can be finely tuned, leading to applications in optoelectronics, chemical sensing, and the construction of organized molecular systems.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Photovoltaics)

Quinoline derivatives are recognized as a significant class of materials in the field of optoelectronics, particularly for their application in Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. The quinoline core acts as a robust chromophore and its derivatives are often utilized as fluorescent emitters, charge transporters, and host materials in OLED devices researchgate.net. The incorporation of substituents allows for the tuning of emission wavelengths, quantum yields, and charge-carrier mobility.

While specific performance data for 2-[4-(Phenylsulfanyl)phenyl]quinoline in OLEDs is not extensively documented in the reviewed literature, the general principles of molecular design for optoelectronic materials suggest its potential. The 2-arylquinoline structure creates an extended π-conjugated system, which is fundamental for charge transport and luminescence. The phenylsulfanyl group can further modulate these electronic properties. Thioether linkages are known to influence molecular packing and electronic coupling, which are critical factors in the performance of thin-film devices. Quinoline-based dyes have been used since the 19th century, and their modern applications extend to photovoltaic cells and OLEDs researchgate.net.

Chemo-sensing and Probe Development

The quinoline scaffold is a popular building block for fluorescent chemosensors due to its favorable photophysical properties and ability to coordinate with metal ions nanobioletters.com. The nitrogen atom in the quinoline ring and additional donor atoms from substituents can act as binding sites for specific analytes, leading to changes in the molecule's fluorescence or color upon binding. This response forms the basis of its sensing capability.

Derivatives of quinoline have been successfully developed for the selective detection of a wide range of metal ions, which are significant in biological and environmental systems. For instance, quinoline-based fluorescent probes have demonstrated high selectivity and sensitivity for zinc ions (Zn²⁺), which are crucial for many biological processes nanobioletters.comnih.gov. Similarly, novel quinoline-based chemosensors have been designed for the "on-off" detection of lead ions (Pb²⁺) nih.gov and the fluorescence quenching-based detection of iron (Fe³⁺, Fe²⁺) and copper (Cu²⁺) ions acs.org. The sensing mechanism often involves a process known as chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, thus "turning on" or enhancing fluorescence nih.gov.

The table below summarizes the characteristics of several quinoline-based chemosensors for various metal ions.

Target Ion(s)Sensor TypeDetection MethodDetection LimitReference
Zn²⁺Quinoline-based receptorFluorescence enhancement89.3 nM / 2.94 µM nanobioletters.com
Pb²⁺Mono Schiff base of quinolineFluorescent-colorimetric "on-off"9.9 x 10⁻⁷ M (Fluorescent) nih.gov
Fe³⁺, Fe²⁺, Cu²⁺Quinoline-based thiazoleFluorescence quenchingNot Specified acs.org

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. Quinoline derivatives have emerged as versatile building blocks for creating such self-assembling systems due to their planar structure, which facilitates π-π stacking, and the potential for hydrogen bonding. These interactions can drive the assembly of molecules into complex architectures like fibers, ribbons, and gels rsc.org.

A notable example is a gelator molecule containing a quinoline group that can self-assemble in various organic solvents to form stable organogels. This process is driven by a combination of hydrogen bonding and π-π stacking interactions between the quinoline moieties rsc.org. The resulting gels can exhibit interesting properties such as aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated (gel) state. The morphology of these self-assembled structures, ranging from nanofibers to microbelts, can be controlled by the choice of solvent, which in turn influences the material's properties, such as surface wettability rsc.org. These organized systems have potential applications in sensing, as the gel structure can respond to external stimuli like volatile acids or amines, leading to a detectable change in fluorescence rsc.org.

Applications in Organic Synthesis

Beyond its use in functional materials, the quinoline framework is a cornerstone of synthetic organic chemistry. Derivatives of this compound can serve as intermediates or be synthesized through novel, environmentally friendly methods.

Role as a Reagent or Auxiliary in Specific Transformations

The primary role of quinoline in organic synthesis is often as a target molecule due to its prevalence in pharmaceuticals and biologically active compounds. However, it also finds applications as a reagent or solvent wikipedia.org. Its principal use is as a precursor to 8-hydroxyquinoline, which is a widely used chelating agent for various metals wikipedia.org.

While the specific use of this compound as a reagent or auxiliary is not widely reported, the general reactivity of the quinoline ring system allows for its use in several contexts. For example, the nitrogen atom imparts basic properties, allowing it to be used as a high-boiling point base or ligand in certain reactions. Furthermore, quinoline can be oxidized to afford quinolinic acid (pyridine-2,3-dicarboxylic acid), a valuable precursor for herbicides wikipedia.org. The 2-arylquinoline scaffold itself is a key intermediate in the synthesis of more complex molecules, where the quinoline core provides a rigid handle for directing subsequent chemical transformations iipseries.org.

Contributions to Green Chemistry Protocols

The synthesis of quinolines has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions, hazardous reagents, and long reaction times iipseries.orgnih.gov. In recent years, there has been a significant shift towards developing greener and more sustainable protocols for synthesizing quinoline derivatives, aligning with the principles of green chemistry researchgate.netacs.org.

These modern approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. Key advancements include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the quinoline product, offering high atom economy and procedural simplicity nih.govrsc.org.

Green Catalysts: The use of environmentally benign catalysts, such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and reusable solid acid catalysts like montmorillonite K-10, has replaced more toxic and corrosive acid catalysts researchgate.netrsc.org. Nanocatalysts are also gaining prominence for their high efficiency and reusability nih.gov.

Alternative Solvents: Hazardous organic solvents are being replaced with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents. In some cases, reactions are performed under solvent-free conditions researchgate.netrsc.orgijpsjournal.com.

Energy-Efficient Methods: Microwave-assisted synthesis (MAS) and ultrasound irradiation are used to significantly accelerate reaction times and improve yields compared to conventional heating methods nih.govrsc.orgijpsjournal.com.

The table below highlights some green chemistry approaches applied to the synthesis of quinoline derivatives.

Green ApproachCatalyst / MediumKey AdvantagesReference(s)
Microwave-Assisted SynthesisMontmorillonite K-10 (solid acid)Reduced reaction times, high yields, high atom economy. rsc.org
Ultrasound IrradiationIonic Liquid [Hbim][BF4]Avoids hazardous acids/bases, mild room temperature conditions. rsc.org
Green SolventsWater, EthanolEnvironmentally benign, readily available, supports eco-friendly synthesis. researchgate.net
NanocatalysisMagnetic Nanoparticles (e.g., Fe₃O₄)High efficiency, easy catalyst recovery and reusability. nih.govacs.org
Catalyst-Free ProtocolsNear Critical Water (NCW)Avoids catalysts, solvent can be recycled. rsc.org

These sustainable methodologies not only make the synthesis of compounds like this compound more environmentally friendly but also often more efficient and cost-effective nih.gov.

Biological Target Interactions and Mechanistic Insight (Excluding Efficacy/Clinical)

Derivatives of the this compound scaffold have been the subject of extensive research to understand their interactions with various biological targets at a molecular level. The focus of these investigations has been to elucidate the mechanisms through which these compounds and their structural analogs exert their effects, providing a foundation for their potential therapeutic applications. The core structure, featuring a quinoline ring system linked to a phenylsulfanylphenyl moiety, serves as a versatile pharmacophore that can be chemically modified to interact with a range of biomolecular targets, including enzymes, nucleic acids, and specific cellular proteins.

Receptor Binding and Enzyme Inhibition Mechanisms

The interaction of 2-phenylquinoline (B181262) derivatives with enzymes is a key area of mechanistic study. Research has demonstrated that specific analogs can act as potent and selective inhibitors of crucial enzyme families, such as histone deacetylases (HDACs) and sirtuins (SIRTs), which are involved in epigenetic regulation and cancer pathogenesis.

Histone Deacetylase (HDAC) Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been identified as effective HDAC inhibitors. nih.govfrontiersin.org The typical structure of these inhibitors includes a cap group that interacts with the hydrophobic opening of the HDAC active site, a linker region, and a zinc-binding group (ZBG) like hydroxamic acid or hydrazide. nih.govfrontiersin.org The 2-substituted phenylquinoline-4-carboxylic acid moiety functions as the cap group, forming hydrophobic interactions with residues at the entrance of the HDAC active site. nih.govfrontiersin.org

Studies have shown that these compounds can exhibit selectivity for specific HDAC isoforms. For instance, the derivative D28 displayed significant selectivity for HDAC3, with an IC50 value of 24.45 µM, while showing no significant inhibition of HDAC1, HDAC2, and HDAC6 at concentrations up to 1,000 µM. frontiersin.org In contrast, related compounds with a hydrazide zinc-binding group, such as D29 and D30 , showed potent inhibition of HDAC3 (IC50 values of 0.477 µM and 0.100 µM, respectively) and also inhibited HDAC1 and HDAC2 to varying degrees. frontiersin.org

Enzyme Inhibitory Selectivity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives (IC50, µM) frontiersin.org
CompoundHDAC1HDAC2HDAC3HDAC6
D28>1,000>1,00024.45 ± 1.24>1,000
D2932.59 ± 1.97183.5 ± 4.320.477 ± 0.01>1,000
D301.427 ± 0.028.127 ± 0.260.100 ± 0.003>1,000

Sirtuin (SIRT) Inhibition: Similarly, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. The compound P6 was identified as a selective SIRT3 inhibitor, with an IC50 of 7.2 µM. frontiersin.org Its selectivity was demonstrated by significantly higher IC50 values against SIRT1 (32.6 µM) and SIRT2 (33.5 µM). frontiersin.org Molecular docking studies suggest that this selectivity arises from a specific binding pattern within the active site of SIRT3. frontiersin.org

Sirtuin Inhibitory Selectivity of Compound P6 (IC50, µM) frontiersin.org
CompoundSIRT1SIRT2SIRT3
P632.633.57.2

Topoisomerase Inhibition: Other quinoline-based structures, specifically pyrazolo[4,3-f]quinoline derivatives, have been investigated as inhibitors of DNA topoisomerases I and IIα. mdpi.com These enzymes are critical for managing DNA topology during replication and transcription. The compound 2E was found to be a highly active inhibitor of topoisomerase IIα, preventing its catalytic activity by 88.3%, an efficacy comparable to the established drug etoposide. mdpi.com

Molecular Recognition and Biomolecular Interactions (e.g., DNA/RNA binding)

The planar aromatic structure of the quinoline ring system is well-suited for interactions with nucleic acids. Derivatives of 2-phenylquinoline can bind to both DNA and RNA, primarily through intercalation. instras.comrsc.org

DNA and RNA Intercalation: Unfused 2-arylquinoline systems are known to form stable intercalation complexes with DNA and can also have strong interactions with RNA. instras.com This binding mode involves the insertion of the planar quinoline moiety between the base pairs of the DNA or RNA duplex. Viscosity studies have confirmed that these compounds intercalate with RNA in a manner similar to their interaction with DNA. instras.com The ability of these compounds to interact with RNA is significant, as many viral genomes consist of RNA that folds into complex conformations with A-form duplex regions, presenting potential targets for therapeutic intervention. instras.com Quinoline derivatives are recognized for their DNA binding capabilities and their function as DNA-intercalating carriers. researchgate.net

Cellular Pathway Modulation (Mechanistic Focus)

The inhibition of enzymes like HDACs by 2-phenylquinoline derivatives leads to direct downstream effects on cellular pathways, particularly those governing cell proliferation and survival.

Cell Cycle Arrest and Apoptosis: Mechanistic studies on K562 cancer cells revealed that HDAC inhibition by compound D28 leads to G2/M phase cell cycle arrest and promotes apoptosis in a dose-dependent manner. nih.govfrontiersin.org At a concentration of 4 µM, D28 increased the proportion of apoptotic cells to 27.92%, compared to 1.14% in control cells. nih.gov This indicates that a key mechanism of action for these compounds is the induction of programmed cell death. nih.govfrontiersin.org

Similarly, the SIRT3 inhibitor P6 was found to induce a G0/G1 phase cell cycle arrest in MLLr leukemic cell lines. frontiersin.org However, unlike the HDAC inhibitors, its primary downstream effect was the induction of cell differentiation rather than apoptosis. frontiersin.org These findings highlight how different substitutions on the 2-phenylquinoline scaffold can lead to distinct biological outcomes by modulating different cellular pathways.

G-Quadruplex Stabilization and Related Mechanisms

A significant area of research for quinoline derivatives is their ability to target and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). nih.gov These structures are formed in guanine-rich sequences, which are prevalent in human telomeres and the promoter regions of oncogenes like c-MYC and K-RAS. nih.govmdpi.com The stabilization of G4 structures can inhibit the activity of enzymes like telomerase and disrupt gene transcription, making G4 ligands promising candidates for anticancer agents. nih.gov

Derivatives such as 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines have been synthesized and evaluated as G4 ligands. nih.gov The mechanism of stabilization involves the planar aromatic core of the quinoline derivative stacking on top of the G-quartets, which are planar arrangements of four guanine bases. nih.gov The presence of cationic side chains on the molecule further enhances binding affinity.

The binding and stabilization of G4 structures by these compounds have been confirmed using various biophysical techniques, including:

FRET (Förster Resonance Energy Transfer) Melting Assays: To measure the ligand-induced thermal stabilization of G4 DNA. nih.gov

Circular Dichroism (CD) Spectroscopy: To observe conformational changes in the G4 structure upon ligand binding. nih.gov

Native Electrospray Mass Spectrometry: To determine the binding affinity and stoichiometry of the ligand-G4 complex. nih.gov

Among a series of synthesized compounds, 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline 13a proved to be one of the most active derivatives. nih.gov By stabilizing the G-quadruplex structure in telomeric DNA, these ligands are hypothesized to disrupt the telomere capping machinery, including the enzyme telomerase, which is crucial for the proliferation of most cancer cells. nih.gov

Derivatives, Analogues, and Structure Activity/property Relationships Sar/spr

Systematic Structural Modifications of the Quinoline (B57606) Core

One common strategy involves the introduction of substituents onto the benzo part of the quinoline ring. Studies on 2-arylquinolines have shown that C-6 substituted derivatives, for instance, display significant selective anticancer properties. rsc.org The nature of the substituent, whether electron-donating or electron-withdrawing, can profoundly affect the electron density of the heterocyclic ring system, thereby influencing its reactivity and interaction with biological targets. acs.orgnih.gov

The synthesis of 2-arylquinolines can be achieved through various methods, including the Friedländer reaction, Diels-Alder reactions, and multi-component reactions (MCRs), which allow for the introduction of diverse functionalities onto the quinoline scaffold. rsc.orgdocumentsdelivered.com Direct C-H functionalization has also emerged as a powerful tool for regioselectively introducing aryl, alkyl, and other groups at specific positions on the quinoline ring, such as C2 and C8, often using transition metal catalysts like rhodium or palladium. nih.govrsc.org

Modification Site Type of Modification Synthetic Method Potential Impact Reference
C4-PositionCarboxylic Acid to AmidePfitzinger reaction, Amide couplingAltered solubility, H-bonding, Biological activity frontiersin.orgmdpi.comresearchgate.net
C6-PositionIntroduction of substituentsPovarov reactionEnhanced selective anticancer properties rsc.org
C8-PositionC-H Arylation/AmidationRh(III) or Co-catalyzed C-H activationIntroduction of new functional groups rsc.org
General CoreDiverse SubstitutionsMulti-Component Reactions (MCRs)High efficiency synthesis of diverse analogues rsc.org

Variation of the Phenylsulfanyl Moiety and its Influence on Function

The phenylsulfanyl moiety in 2-[4-(Phenylsulfanyl)phenyl]quinoline offers numerous possibilities for structural variation that can significantly influence the compound's function. Modifications can be made to the phenyl ring attached to the sulfur atom or by altering the thioether linkage itself.

Introducing substituents onto the 4-N-phenyl ring of related quinoline derivatives has been shown to modulate biological activity. For example, in studies of cholinesterase inhibitors, both electron-donating groups (like methoxy) and electron-withdrawing groups (like chloro) on the phenyl ring influenced inhibitory potency, with the position of substitution (ortho, meta, or para) also playing a critical role. nih.gov Unexpectedly, in some cases, compounds without any substituents on the phenyl ring showed the best potencies, suggesting that the small volume of the aromatic moiety could be beneficial for certain biological interactions. nih.gov

Theoretical studies have also confirmed that different substituents on the quinoline system result in varied geometric and electronic structures, which in turn alter their electron-photon spectra. documentsdelivered.com This suggests that modifying the phenylsulfanylphenyl group can tune the photophysical properties of the molecule.

The thioether linkage itself is a key functional group. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would drastically change the electronics and steric profile of the molecule. While specific studies on the oxidation of this compound are not detailed, the synthesis of sulfur-substituted benzo[h]quinoline (B1196314) analogs has demonstrated that these compounds can exhibit potent bioactivities. nih.gov

Modification Location Example Substituent Observed Influence Reference
SubstitutionPara-position of phenyl ringMethoxy (electron-donating)Increased AChE inhibitory potency nih.gov
SubstitutionMeta-position of phenyl ringChloro (electron-withdrawing)More potent BChE inhibition than ortho/para isomers nih.gov
No SubstitutionPhenyl ringUnsubstitutedBetter AChE inhibitory potency in some series nih.gov
Linkage ModificationThioetherOxidation to sulfoxide/sulfonePotential alteration of electronic/steric properties nih.gov

Positional Isomerism Effects on Reactivity and Applications

Positional isomerism, where functional groups are located at different positions on a core structure, can have a profound impact on a molecule's chemical, physical, and biological properties. nih.govrsc.org In the context of this compound, this can refer to the position of the aryl substituent on the quinoline ring (e.g., at C2 vs. C3 or C4) or the position of the phenylsulfanyl group on the phenyl ring.

The attachment point of the aryl group to the quinoline core is fundamentally important. 2-Arylquinolines, 3-arylquinolines, and 4-arylquinolines are distinct constitutional isomers with different properties. nih.gov Synthetic methods are often regioselective, targeting a specific position. For example, the Doebner reaction typically yields 2-substituted quinoline-4-carboxylic acids, while the Friedländer synthesis can produce 2,3-disubstituted quinolines. rsc.orgnih.gov The electronic properties of the quinoline ring differ by position; for instance, the C2 and C4 positions are more electron-deficient than the C3 position, which influences their reactivity in nucleophilic substitution reactions.

Studies on other heterocyclic systems have demonstrated that positional isomers can exhibit vastly different biological activities. For example, among novel oxazolidinone derivatives, a linearly attached benzotriazole (B28993) showed more antibacterial potency than an angularly attached one. nih.gov Similarly, for triarylmethyl carbocation radical salts, positional isomers with pyridyl groups at different positions displayed distinct crystal packing and magnetic properties. rsc.org While direct comparative studies across all positional isomers of [4-(Phenylsulfanyl)phenyl]quinoline are limited, the extensive literature on the regioselective synthesis and functionalization of quinolines underscores the importance of controlling isomerism to achieve desired outcomes. nih.govresearchgate.net

Computational Approaches for SAR/SPR Prediction

Computational chemistry provides powerful tools for predicting the structure-activity relationships (SAR) and structure-property relationships (SPR) of molecules like this compound, guiding the design of new analogues with enhanced properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a primary computational method used for quinoline derivatives. nih.govnih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), correlate the biological activity of a series of compounds with their 3D structural properties, like steric and electrostatic fields. nih.govmdpi.com These models generate contour maps that highlight regions where modifications are likely to increase or decrease activity, providing a roadmap for rational drug design. nih.govscielo.org.mx

Molecular docking is another widely used technique to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. nih.govtubitak.gov.trunf.edu For various quinoline derivatives, docking studies have been used to predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with target proteins, such as HIV reverse transcriptase. nih.govtubitak.gov.tr The docking scores obtained can help prioritize which synthesized compounds are most promising for further biological evaluation. nih.govresearchgate.net

These computational approaches are often used in tandem. A QSAR model might first be developed to understand the general structural requirements for activity, after which new compounds are designed based on these findings. mdpi.comscielo.org.mx Molecular docking can then be used to assess whether these newly designed compounds are likely to bind effectively to the intended target. researchgate.net

Computational Method Application Key Findings/Purpose Reference
3D-QSAR (CoMFA/CoMSIA)Anti-gastric cancer quinolinesIdentified structural features beneficial for enhancing activity. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Antitubercular 2-chloroquinolinesDeveloped statistically significant models to guide design of more potent analogues. nih.gov
Molecular DockingQuinoline derivatives as HIV inhibitorsPredicted binding affinities and interactions with reverse transcriptase active site. nih.govtubitak.gov.tr
Molecular DockingQuinoxaline/Quinoline analoguesRevealed significant binding affinities in cancer-related proteins. nih.gov
QSAR & Machine LearningQuinoline P-glycoprotein inhibitorsDeveloped predictive models to design derivatives with higher inhibitory effect. nih.gov

Future Research Directions and Unexplored Avenues for 2 4 Phenylsulfanyl Phenyl Quinoline

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic reactions such as the Skraup, Doebner-Von Miller, and Friedländer syntheses. derpharmachemica.commdpi.com However, many of these methods are limited by harsh reaction conditions, the use of hazardous acids, and often result in modest yields. derpharmachemica.com Future research must prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to 2-[4-(phenylsulfanyl)phenyl]quinoline.

Key research avenues include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully applied to other substituted quinolines, offering advantages such as significantly reduced reaction times and an improved environmental footprint. derpharmachemica.com

Novel Catalytic Systems: Exploration of heterogeneous catalysts, such as nano SnO2 or reusable iron-based catalysts, could facilitate cleaner reaction profiles, simpler work-up procedures, and catalyst recycling. researchgate.netresearchgate.net

One-Pot Reactions: Designing multi-component, one-pot syntheses starting from readily available precursors like anilines, aldehydes, and pyruvic acid derivatives would enhance efficiency by minimizing intermediate isolation steps. derpharmachemica.comnih.gov

Synthetic Approach Potential Advantages Key Research Focus Relevant Precursors
Microwave-Assisted SynthesisRapid reaction times, energy efficiency, higher yields. derpharmachemica.comOptimization of solvent, temperature, and microwave power.2-aminobenzophenone derivatives, acetylenic esters.
Heterogeneous CatalysisCatalyst reusability, simplified product purification, milder conditions. researchgate.netDevelopment of novel solid-supported catalysts (e.g., metal oxides, supported metals).Substituted anilines, 4-(phenylsulfanyl)benzaldehyde.
Multi-Component ReactionsHigh atom economy, reduced waste, operational simplicity. nih.govDiscovery of new reaction cascades and catalysts to facilitate one-pot assembly.Aniline, 4-(phenylsulfanyl)benzaldehyde, pyruvic acid.

Advanced Characterization of Transient Intermediates and Reaction Pathways

A fundamental understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing routes and designing new ones. The mechanisms of classical quinoline syntheses, such as the Friedländer condensation, involve several transient intermediates. mdpi.com Future work should focus on the direct observation and characterization of these fleeting species.

Prospective research efforts should employ:

In-situ Spectroscopic Techniques: Methods like real-time NMR spectroscopy and FTIR spectroscopy can monitor reactant consumption and product formation, providing kinetic data and potentially identifying short-lived intermediates.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, offering insights that are difficult to obtain experimentally.

Technique Objective Expected Outcome
In-situ NMR/FTIR SpectroscopyTo monitor reaction kinetics and identify intermediate species in real-time.A detailed kinetic profile and structural information on transient compounds.
Mass Spectrometry (ESI-MS)To detect and characterize charged intermediates and products.Confirmation of molecular weights of intermediates in the reaction mixture.
Density Functional Theory (DFT)To model potential energy surfaces and predict reaction mechanisms.Elucidation of the most probable reaction pathway and transition state structures.

Expansion into Emerging Fields of Materials Science and Nanotechnology

The rigid, aromatic structure of the quinoline core, combined with the electronic properties of the phenylsulfanyl group, makes this compound a promising candidate for applications in materials science. The quinoline scaffold is known to be a component in materials for Organic Light-Emitting Diodes (OLEDs) and molecules exhibiting Aggregation-Induced Emission (AIE). bldpharm.com

Unexplored avenues in this domain include:

Organic Electronics: Investigating the photophysical properties (absorption, emission, quantum yield) of the compound to assess its suitability as an emitter or host material in OLEDs or as a component in organic photovoltaics.

Fluorescent Sensors: The quinoline nitrogen and the sulfur atom of the phenylsulfanyl group provide potential binding sites for metal ions or other analytes. Research could focus on developing fluorescent chemosensors where binding events induce a measurable change in the compound's emission spectrum.

Nanomaterial Functionalization: The sulfur atom can act as an effective anchor for binding to the surface of noble metal nanoparticles (e.g., gold, silver). This could be exploited to create functionalized nanoparticles with tailored optical or catalytic properties.

Field Potential Application Key Property to Investigate
Organic ElectronicsEmitter or charge-transport material in OLEDs. bldpharm.comPhotoluminescence, electroluminescence, charge mobility.
Chemical SensingFluorescent sensor for metal ions or small molecules.Changes in UV-Vis absorption or fluorescence upon analyte binding.
NanotechnologySurface functionalization of metal nanoparticles.Binding affinity of the sulfur atom to nanoparticle surfaces.

Deeper Elucidation of Molecular Mechanisms in Catalysis and Biological Interactions

Quinoline derivatives are renowned for their diverse and potent biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel inhibitors of histone deacetylases (HDACs), a key target in cancer therapy. frontiersin.orgnih.govfrontiersin.org The specific compound this compound has not been evaluated for such activities, representing a significant gap and opportunity.

Future research should systematically:

Screen for Biological Activity: Evaluate the compound's efficacy against a broad panel of cancer cell lines, bacterial and fungal strains, and viral agents. mdpi.comnih.govmdpi.com

Identify Molecular Targets: If biological activity is observed, subsequent studies should aim to identify the specific molecular targets (e.g., enzymes, receptors) through which the compound exerts its effect. Techniques like molecular docking could predict binding affinities to known targets like topoisomerase or protein kinases. researchgate.net

Explore Catalytic Potential: The nitrogen and sulfur atoms can act as coordination sites for metal ions, suggesting potential applications as a ligand in homogeneous catalysis.

Activity of Related Quinolines Potential Target/Mechanism Proposed Research for this compound
Anticancer frontiersin.orgmdpi.comHistone Deacetylase (HDAC) inhibition, Topoisomerase I/IIα inhibition.In vitro cytotoxicity screening against cancer cell lines (e.g., K562, MCF-7). frontiersin.orgnih.gov
Antibacterial derpharmachemica.comnih.govmdpi.comDisruption of bacterial cell wall synthesis or DNA replication.Minimum Inhibitory Concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
Anti-inflammatory researchgate.netnih.govInhibition of COX-2 enzyme, suppression of TNF-α formation.In vitro assays for inhibition of inflammatory mediators.
Antimalarial/Antiviral researchgate.netInhibition of parasitic/viral replication enzymes.Screening against relevant pathogens.

Integration into Complex Chemical Systems and Hybrid Materials

The bifunctional nature of this compound, featuring distinct nitrogen and sulfur coordination sites, makes it an attractive building block for constructing more complex supramolecular structures and hybrid materials.

Future directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the compound as an organic linker to construct porous crystalline materials. The properties of these materials could be tuned for applications in gas storage, separation, or heterogeneous catalysis.

Polymer Chemistry: Incorporating the this compound moiety as a monomer or a pendant group in polymers. This could impart desirable thermal, optical, or electronic properties to the resulting polymeric materials.

Covalent Organic Frameworks (COFs): Derivatives of the title compound could be designed to participate in polymerization reactions that form crystalline, porous COFs, which have emerging applications in catalysis and electronics. bldpharm.com

Challenges and Opportunities in Fundamental Understanding and Application Development

The primary challenge associated with this compound is the current lack of dedicated research. Its synthesis, purification, and complete characterization are the necessary first steps before any advanced applications can be explored. This knowledge gap, however, also represents a significant opportunity.

The compound's structure is a confluence of well-studied pharmacophores and functional groups. This allows researchers to form rational, hypothesis-driven research plans based on the known properties of related quinoline and organosulfur compounds. The opportunity lies in systematically exploring this uncharted chemical space to potentially uncover novel properties and applications. Bridging the gap between the predicted potential and empirical validation will be the central theme of future research on this promising molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-[4-(Phenylsulfanyl)phenyl]quinoline, and how is its purity validated?

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophenol derivatives may react with halogenated quinoline precursors in the presence of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity . Multi-step syntheses often involve intermediate purification using column chromatography.
  • Purity Validation : Thin-layer chromatography (TLC) is used to monitor reaction progress. Final purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular weight and structural integrity .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identifies proton environments, aromatic substitution patterns, and confirms the presence of the phenylsulfanyl group (δ ~7.3–7.6 ppm for aromatic protons, δ ~135–140 ppm for sulfur-linked carbons).
  • IR Spectroscopy : Detects functional groups like C-S bonds (ν ~650–700 cm⁻¹) and quinoline ring vibrations (ν ~1500–1600 cm⁻¹).
  • Mass Spectrometry : HRMS provides exact mass confirmation, distinguishing isotopic patterns for sulfur-containing compounds .

Q. What are the common chemical reactions involving the phenylsulfanyl group in this compound?

  • Oxidation : The phenylsulfanyl (S–Ph) group can oxidize to sulfoxides or sulfones under controlled conditions using oxidizing agents like m-CPBA or H₂O₂.
  • Nucleophilic Substitution : The sulfur atom may participate in ligand exchange reactions, particularly in metal-catalyzed cross-coupling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during multi-step synthesis?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing intermediates.
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or copper catalysts for Ullmann-type reactions.
  • Temperature Control : Gradual heating (60–80°C) minimizes side reactions like over-oxidation of the sulfur group .

Q. What methodological approaches are used to analyze the binding interactions of this compound with biological targets like COX-2?

  • Techniques :

  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses within the COX-2 active site, focusing on interactions between the phenylsulfanyl group and hydrophobic pockets (e.g., Val523, Phe518) .
  • Enzyme Inhibition Assays : Competitive inhibition studies (IC₅₀ determination) using purified COX-2 enzyme and fluorogenic substrates (e.g., DCFH-DA) to quantify potency.
  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., replacing phenylsulfanyl with methylsulfonyl) to assess selectivity and binding affinity .

Q. How should researchers address discrepancies in biological activity data for this compound across different studies?

  • Resolution Strategies :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. murine COX-2) and buffer conditions (pH, ionic strength).
  • Analytical Validation : Cross-verify purity and stability of the compound using HPLC-MS, as impurities (e.g., oxidized byproducts) may skew results.
  • Meta-Analysis : Compare substituent effects across published analogs (e.g., 4-methylsulfonyl vs. 4-phenylsulfanyl derivatives) to identify trends in bioactivity .

Q. What strategies are effective in resolving crystallographic data contradictions for this compound derivatives?

  • Crystallographic Methods :

  • Hydrogen Bond Analysis : Use single-crystal X-ray diffraction to resolve intramolecular interactions (e.g., N–H···O/S bonds) that stabilize the quinoline core.
  • Thermal Ellipsoid Modeling : Assess positional disorder in the phenylsulfanyl group, which may arise from rotational flexibility around the C–S bond.
  • Comparative Studies : Cross-reference with structurally similar compounds (e.g., 2-(thiophen-2-ylsulfanyl)quinoline) to validate bond angles and torsion parameters .

Methodological Notes

  • Avoiding Commercial Bias : Focus on peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) and authoritative databases (PubChem) for synthesis and bioactivity data .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and spectroscopic calibration standards to ensure reproducibility across labs.

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